Product packaging for Dieldrin-d8(Cat. No.:)

Dieldrin-d8

Cat. No.: B1152598
M. Wt: 388.96
Attention: For research use only. Not for human or veterinary use.
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Description

Dieldrin-d8 is a deuterium-labeled stable isotope of the organochlorine insecticide dieldrin, specifically designed for use as an internal standard in quantitative mass spectrometry-based analysis. This high-purity analytical standard is critical for ensuring accuracy and precision in research applications, particularly in the trace-level detection and measurement of its non-labeled counterpart in complex matrices. Its primary research value lies in the field of environmental analytics and toxicology, where it is used to monitor legacy contamination and study the environmental persistence of organochlorine pesticides. Research has demonstrated that dieldrin exhibits remarkable persistence in soil, with a half-life of several years, and remains bioavailable to soil organisms long after application . In toxicological research, this compound can facilitate studies on the mode of action of the parent compound. Historical and recent investigations indicate that dieldrin's neurotoxic effects are linked to its action on the central nervous system, where it intensifies synaptic activity, primarily by enhancing neurotransmitter release from presynaptic terminals . Furthermore, studies on its hepatocarcinogenic effects in mice suggest a non-genotoxic mode of action involving the constitutive androstane receptor (CAR) . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines for handling chemical substances.

Properties

Molecular Formula

C₁₂D₈Cl₆O

Molecular Weight

388.96

Synonyms

(1aR,2R,2aS,3S,6R,6aR,7S,7aS)-rel-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth[2,3-b]oxirene-d8;  endo,exo-1,2,3,4,10,10-Hexachloro-_x000B_6,7-epoxy-1,4,4a,5,6,7,8,8a-octahydro-1,4:5,8-dimethanonaphthalene-d8;  Aldrin Epoxide-

Origin of Product

United States

Methodologies for Deuterated Compound Synthesis

The synthesis of Dieldrin-d8 involves the introduction of eight deuterium (B1214612) atoms into the Dieldrin (B1670511) molecular structure. While specific, detailed proprietary methods for the commercial synthesis of this compound are not extensively published, the general pathways can be inferred from the known synthesis of Dieldrin and standard deuteration techniques.

The synthesis of this compound would likely parallel the synthesis of its non-deuterated counterpart, starting with deuterated precursors. The conventional synthesis of Dieldrin involves two main steps:

Diels-Alder Reaction: The process begins with the Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and a deuterated form of norbornadiene to produce deuterated Aldrin (Aldrin-d8). The deuteration would be on the norbornadiene moiety.

Epoxidation: The resulting Aldrin-d8 is then subjected to epoxidation, typically using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), to form this compound. This reaction creates the epoxide ring on the unchlorinated norbornene ring system.

The key to the synthesis is the use of a deuterated starting material, specifically deuterated norbornadiene. The synthesis of deuterated norbornadiene can be achieved through various organic synthesis routes, potentially involving the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄).

A plausible, though not explicitly documented, pathway for the synthesis of this compound is outlined below:

StepReactantsProductDescription
1Hexachlorocyclopentadiene + Norbornadiene-d8Aldrin-d8A [4+2] cycloaddition reaction to form the deuterated Aldrin skeleton.
2Aldrin-d8 + Peroxy Acid (e.g., mCPBA)This compoundEpoxidation of the double bond in the norbornene ring of Aldrin-d8.

This table outlines a generalized synthetic approach as specific details for this compound synthesis are not publicly available.

Physical exchange methods, such as hydrogen-deuterium exchange (H/D exchange), represent an alternative approach for the synthesis of deuterated compounds. epa.gov These methods involve the replacement of hydrogen atoms with deuterium atoms from a deuterium-rich source, such as heavy water (D₂O) or deuterated solvents, often in the presence of a catalyst. epa.gov

For a molecule like Dieldrin, H/D exchange could be challenging due to the lack of easily exchangeable protons. The hydrogen atoms in Dieldrin are attached to saturated carbon atoms and are not acidic. However, under certain conditions, such as high temperatures and pressures in the presence of a suitable catalyst, some C-H bonds can undergo exchange with deuterium. google.com

Potential H/D exchange methods could include:

Metal-Catalyzed Exchange: Transition metal catalysts (e.g., platinum, palladium, rhodium) can facilitate the exchange of C-H bonds with deuterium from D₂ gas or D₂O.

Acid/Base-Catalyzed Exchange: While less likely for the non-activated C-H bonds in Dieldrin, strong acids or bases can sometimes promote H/D exchange at elevated temperatures. epa.gov

It is important to note that achieving specific and high levels of deuteration (like in this compound) through these methods can be difficult and may result in a mixture of partially deuterated isotopologues. For the production of a well-defined standard like this compound, chemical synthesis using deuterated starting materials is the more probable and controlled method.

Spectroscopic and Chromatographic Characterization Techniques for Dieldrin D8 Purity and Isotopic Enrichment

The characterization of Dieldrin-d8 is crucial to confirm its chemical identity, purity, and the extent of deuterium (B1214612) incorporation. The primary techniques employed for this purpose are gas chromatography coupled with mass spectrometry (GC-MS).

The use of GC-MS is a powerful analytical method for the simultaneous analysis of Dieldrin (B1670511) and its deuterated analog. lgcstandards.com

PropertyDieldrinThis compound
Molecular Formula C₁₂H₈Cl₆OC₁₂D₈Cl₆O
Molecular Weight 380.91 g/mol 388.96 g/mol
Monoisotopic Mass 377.87 u385.92 u

This table presents a comparison of the key molecular properties of Dieldrin and this compound.

Gas Chromatography (GC): In a GC system, Dieldrin and this compound, having very similar chemical structures and volatilities, will have nearly identical retention times. The purpose of the GC is to separate the analytes from other components in the sample matrix before they enter the mass spectrometer. The use of a high-resolution capillary column is standard for the analysis of organochlorine pesticides. nemi.gov

Mass Spectrometry (MS): The mass spectrometer is the key detector for differentiating and quantifying Dieldrin and this compound. Due to the mass difference of 8 atomic mass units between the two compounds, they will produce distinct mass spectra.

The mass spectrum of unlabeled Dieldrin shows a characteristic isotopic pattern due to the presence of six chlorine atoms. The molecular ion cluster for Dieldrin would be centered around m/z 378, 380, 382, etc., depending on the combination of ³⁵Cl and ³⁷Cl isotopes. The most abundant ion in the molecular ion cluster of Dieldrin is typically m/z 79 (the cyclopentadiene (B3395910) fragment).

For this compound, the entire molecular ion cluster will be shifted by 8 mass units to higher m/z values. This clear mass shift allows for the selective monitoring of ions corresponding to both the native and the labeled compound, which is the basis of the isotope dilution technique.

Isotopic Enrichment: The isotopic enrichment of this compound refers to the percentage of molecules that contain the desired eight deuterium atoms. This is a critical parameter for its use as an internal standard. It is determined by MS by analyzing the relative intensities of the mass signals for this compound and any remaining, partially deuterated or non-deuterated species. A high isotopic enrichment (typically >98%) is required for an effective internal standard to minimize interference with the quantification of the native analyte.

The following table summarizes the expected GC-MS characteristics for Dieldrin and this compound:

ParameterDieldrinThis compound
Typical GC Retention Time Similar for both compoundsSimilar for both compounds
Molecular Ion (m/z) Cluster around 378-386Cluster around 386-394
Key Fragment Ion (m/z) 7979 (or shifted if D is on fragment)
Primary Use in Analysis Analyte to be quantifiedInternal standard for quantification

This table provides a summary of the expected analytical characteristics of Dieldrin and this compound when analyzed by GC-MS.

Advanced Analytical Methodologies Utilizing Dieldrin D8

Stable Isotope Dilution Mass Spectrometry (SIDMS) Principles for Dieldrin-d8

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that provides a high degree of accuracy and precision. The core principle of SIDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample at the beginning of the analytical process. This compound is chemically identical to the native Dieldrin (B1670511) but has a higher mass due to the replacement of eight hydrogen atoms with deuterium (B1214612). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Because the isotopically labeled standard is added prior to extraction and cleanup, it experiences the same potential losses as the native analyte during sample preparation. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the initial concentration of the native analyte in the sample can be accurately determined, effectively correcting for any variability in recovery.

In the realm of environmental contaminant analysis, SIDMS is considered a gold-standard method due to its ability to mitigate matrix effects and variations in instrument response. caslab.com Environmental samples, such as soil, water, sediment, and biological tissues, are inherently complex and can contain a multitude of interfering compounds. These interferences can suppress or enhance the signal of the target analyte, leading to inaccurate quantification when using traditional external or internal standard methods.

The use of a stable isotope-labeled internal standard like this compound is particularly advantageous as it co-elutes with the native Dieldrin during chromatographic separation and behaves identically during ionization. jst.go.jp This ensures that any matrix-induced signal suppression or enhancement affects both the analyte and the internal standard proportionally, allowing for a reliable and accurate quantification based on their response ratio. This approach is recommended in various regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), for the analysis of persistent organic pollutants. caslab.com

The development of a robust calibration curve is fundamental to any quantitative analytical method. In SIDMS, the calibration curve is constructed by plotting the ratio of the response of the native analyte to the response of the isotopically labeled internal standard against the concentration of the native analyte. A fixed amount of the internal standard, this compound, is added to a series of calibration standards containing known, varying concentrations of native Dieldrin.

Linearity is a critical parameter for validating the method and is assessed by analyzing the calibration standards across a defined concentration range. The goal is to achieve a linear relationship between the response ratio and the concentration, typically demonstrated by a high coefficient of determination (R²), which should ideally be greater than 0.99. dergipark.org.trresearchgate.net Studies on Dieldrin analysis have consistently shown excellent linearity over various concentration ranges, demonstrating the robustness of using this compound as an internal standard for quantification. jst.go.jpdergipark.org.trresearchgate.net

Table 1: Exemplary Linearity Data for Dieldrin Analysis using Isotope Dilution

Concentration Range (ng/mL)Coefficient of Determination (R²)MatrixReference
1 - 250≥ 0.99Serum dergipark.org.trresearchgate.net
0.5 - 100> 0.99Standard Solution caslab.com
0.5 - 20 (µg/kg)> 0.99Apple researchgate.net
20 - 100 (µg/kg)> 0.99Apple researchgate.net

Note: The data in this table is based on studies analyzing Dieldrin, often with the use of an internal standard. Specific data for this compound may vary but the principles of linearity assessment remain the same.

Chromatographic Separation Techniques Coupled with Mass Spectrometry

To accurately measure this compound and its native counterpart, they must first be separated from other components in the sample extract. This is achieved by coupling a chromatographic system to the mass spectrometer.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds like Dieldrin. In GC-MS, the sample extract is injected into a heated inlet, where the compounds are vaporized and then separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer for detection and quantification.

The use of this compound as an internal standard in GC-MS analysis of Dieldrin is a common practice. dergipark.org.trresearchgate.net The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, where only the specific mass-to-charge ratios (m/z) of the characteristic ions for Dieldrin and this compound are monitored. This significantly enhances the sensitivity and selectivity of the analysis by filtering out noise from other co-eluting compounds. jst.go.jpdergipark.org.tr

For even greater selectivity, particularly in highly complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. This technique adds another layer of specificity by selecting a precursor ion for the analyte and its labeled standard, fragmenting it, and then monitoring a specific product ion. This process, known as multiple reaction monitoring (MRM), drastically reduces chemical noise and interferences. epa.gov

The application of GC-MS/MS with this compound allows for the achievement of very low detection limits and high confidence in the identification and quantification of Dieldrin, even at trace levels. uliege.be The enhanced selectivity of GC-MS/MS can often simplify sample cleanup procedures, leading to higher throughput and reduced analytical costs. caslab.com

Table 2: Comparison of GC-MS and GC-MS/MS for Dieldrin Analysis

ParameterGC-MS (SIM)GC-MS/MS (MRM)Reference
Selectivity HighVery High epa.gov
Sensitivity ng/mL to pg/mLpg/mL to fg/mL epa.govuliege.be
Matrix Interference Moderate susceptibilityLow susceptibility epa.gov
Limit of Detection (LOD) 0.29 ng/mL (in serum)~0.5 µg/L (in serum) dergipark.org.truliege.be
Common Application Routine environmental monitoringComplex matrices, trace-level analysis caslab.compsu.edu

Note: The values presented are indicative and can vary based on the specific instrumentation, method parameters, and sample matrix.

While GC-MS is the traditional method for Dieldrin analysis, liquid chromatography-mass spectrometry (LC-MS) and its tandem counterpart, LC-MS/MS, offer a viable alternative, particularly for multi-residue methods that include a wider range of pesticides with varying polarities and thermal stabilities. Dieldrin itself is amenable to GC analysis, but its inclusion in broader LC-MS/MS methods requires specific adaptations.

For LC-MS/MS analysis of Dieldrin, reversed-phase chromatography is typically used. The mobile phase composition, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives such as formic acid or ammonium (B1175870) formate, is optimized to achieve good chromatographic separation and efficient ionization. nih.gov Electrospray ionization (ESI) is a common ionization source used for this purpose.

The role of this compound in LC-MS/MS is analogous to its function in GC-MS/MS; it serves as an internal standard to correct for matrix effects and variations during sample processing and analysis. nih.gov The mass spectrometer is operated in MRM mode to monitor the specific precursor-to-product ion transitions for both native Dieldrin and this compound, ensuring high selectivity and sensitivity. A study on the analysis of pesticides in water by direct injection into an LC-MS/MS system reported a detection limit of 0.030 µg/L for Dieldrin, demonstrating the sensitivity of this technique. cabidigitallibrary.org

Matrix Effects and Internal Standard Normalization with this compound

In the quantitative analysis of chemical residues, particularly at trace levels, the sample matrix can significantly interfere with the analytical signal, a phenomenon broadly termed "matrix effects." These effects can lead to either an underestimation or overestimation of the analyte concentration, compromising the accuracy and reliability of the results. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and powerful strategy to counteract these matrix-induced inaccuracies. This compound, being chemically identical to the target analyte Dieldrin but with a different mass due to the deuterium atoms, co-elutes and experiences similar matrix effects, allowing for effective normalization.

Compensation for Ionization Suppression and Enhancement

During analysis by mass spectrometry (MS), particularly with techniques like electrospray ionization (ESI), co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source. restek.com This can lead to either ionization suppression (a decrease in signal intensity) or, less commonly, ionization enhancement (an increase in signal intensity). nih.gov Both phenomena can significantly affect the accuracy of quantitative measurements. nih.gov

This compound is an ideal internal standard to correct for these effects. longdom.org Because it has nearly identical physicochemical properties and chromatographic retention time to Dieldrin, it is exposed to the same interfering matrix components as it passes through the chromatographic system and into the mass spectrometer's ion source. longdom.org Consequently, any suppression or enhancement of the ion signal that affects Dieldrin will also affect this compound to a proportional degree. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by ionization effects are effectively canceled out. This normalization process ensures that the quantitative data remains accurate and reliable, even in complex matrices where significant signal suppression or enhancement occurs. restek.comnih.gov Studies have shown that matrix effects can be substantial in various sample types, such as food and environmental samples, making the use of an isotope-labeled internal standard like this compound crucial for obtaining high-quality data. mdpi.comnih.gov

Correction for Sample Preparation Variability and Analyte Recovery

The multi-step process of sample preparation, which often includes extraction, cleanup, and concentration, is a significant source of potential error and variability in analytical methods. dergipark.org.tr During these steps, a portion of the target analyte can be lost, leading to incomplete recovery and an underestimation of its true concentration in the original sample.

Method Validation and Quality Assurance Protocols for this compound Quantification

Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. researchgate.net For the quantification of Dieldrin using this compound as an internal standard, validation involves establishing key performance characteristics to ensure the reliability, accuracy, and precision of the results. Quality assurance protocols, incorporating these validated methods, are essential for routine monitoring and regulatory compliance.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov The determination of these limits is fundamental to method validation. dergipark.org.tr Various approaches can be used, including methods based on the signal-to-noise ratio (S/N) or the standard deviation of replicate blank or low-level spiked sample measurements. nih.gov The use of this compound as an internal standard can improve the sensitivity and stability of the analytical system, thereby contributing to lower and more robust LODs and LOQs.

Several studies have established LODs and LOQs for Dieldrin in various complex matrices, which are indicative of the performance achievable with methods utilizing internal standards like this compound.

Table 1: Examples of LOD and LOQ for Dieldrin in Different Matrices

MatrixLODLOQReference
Serum0.29 ng/mLNot explicitly stated, but lowest calibration standard was 1 ng/mL dergipark.org.tr
SoilNot explicitly stated0.005 mg/kg researchgate.net
Mouse Brain Tissue1.7 ng/gNot explicitly stated nih.gov

Precision and Accuracy Assessments

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, often expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the measured value to the true value, typically assessed through recovery studies in spiked samples. cdc.gov Both are critical performance metrics evaluated during method validation. dergipark.org.tr The use of this compound as an internal standard is paramount for achieving high precision and accuracy, as it corrects for systematic and random errors that can occur during sample preparation and analysis. nih.gov

Validation protocols typically specify acceptable ranges for these parameters. For instance, regulatory guidelines often consider recovery values between 70% and 120% with an RSD of ≤20% to be acceptable. researchgate.net

Table 2: Precision and Accuracy Data for Dieldrin Analysis

MatrixFortification LevelsAccuracy (Recovery %)Precision (RSD %)Reference
Soil0.005, 0.01, and 0.05 mg/kg81–102%<20% researchgate.net
Serum7.5 and 100 ng/mL>80%<6.03% dergipark.org.tr

Certified Reference Materials Development and Application

Certified Reference Materials (CRMs) are materials of a known and stable concentration of a specific substance, produced by a metrologically valid procedure and accompanied by a certificate. They are essential for quality control, method validation, and ensuring the traceability of analytical measurements.

Stable isotope-labeled compounds like Dieldrin-¹³C₁₂ (a carbon-13 labeled equivalent to this compound) are fundamental in the development of CRMs for pesticide analysis. isotope.com These isotopically labeled standards are used in isotope dilution mass spectrometry (IDMS), which is considered a primary or reference method for the accurate quantification of organic compounds. nih.govnih.govdntb.gov.ua In the production of a CRM, a well-characterized natural matrix (e.g., soil, food sample) is fortified with a known amount of the unlabeled analyte (Dieldrin), and its concentration is precisely determined using IDMS with Dieldrin-¹³C₁₂ or this compound as the internal standard. The resulting CRM can then be used by analytical laboratories to calibrate instruments, validate their own methods, and perform quality control checks, ensuring their results are accurate and comparable to a recognized standard. isotope.com

Research on this compound as an Environmental Tracer Remains Limited

Despite the long history of research into the environmental impact of the persistent organic pollutant Dieldrin, specific studies focusing on its deuterated isotopologue, this compound, as a tracer for environmental fate and transport are not widely available in published scientific literature.

While deuterated compounds are commonly synthesized and utilized as internal standards for the accurate quantification of their parent compounds in various environmental matrices, dedicated research on the environmental journey of this compound itself appears to be a significant data gap. Analytical methods for detecting Dieldrin in environmental samples often employ such isotopically labeled standards to ensure precision and accuracy in measurements. However, this application as an analytical tool does not extend to detailed studies of its own transport and partitioning behaviors in the atmosphere, water, and soil, as would be required to fulfill the specified research outline.

General research on the parent compound, Dieldrin, has extensively documented its persistence, bioaccumulation, and long-range transport. Studies have shown that Dieldrin can be transported over vast distances in the atmosphere and is found in various environmental compartments, including air, water, sediment, and soil. nih.govmdpi.comnih.gov Concerns over its environmental and health impacts led to its ban in many countries. mdpi.comtaylorandfrancis.com

The environmental dynamics of Dieldrin are complex. In the atmosphere, it can exist in both vapor and particulate phases and is subject to long-range transport. nih.gov In aquatic systems, its high hydrophobicity leads to strong partitioning to sediment and biota. epa.govcdc.gov Similarly, in soil, Dieldrin is known for its persistence and strong sorption to soil organic matter. mdpi.comresearchgate.net

Isotopically labeled compounds, in a broader sense, are invaluable tools in environmental science for tracing the pathways of pollutants. iaea.org They allow researchers to distinguish between the newly introduced tracer and the background levels of the contaminant already present in the environment. This approach has been fundamental in understanding the fate of many environmental contaminants.

However, a thorough review of available scientific databases reveals a lack of specific studies that have utilized this compound as a tracer to investigate the mechanisms of its atmospheric transport, its movement through the hydrological cycle, or its dynamics within the soil environment as per the requested detailed outline. The scientific community has largely focused on monitoring the presence and effects of the parent Dieldrin molecule.

Therefore, while the framework for such a study is scientifically sound and would be of interest, the specific research findings required to populate an article on the environmental fate and transport of this compound as a tracer are not currently present in the public domain. Future research may yet explore this specific application, which would provide more nuanced insights into the environmental behavior of this class of persistent pollutants.

Environmental Fate and Transport Studies Aided by Dieldrin D8 As a Tracer

Soil Environmental Dynamics

Sorption-Desorption Kinetics in Various Soil Matrices

The persistence and distribution of Dieldrin (B1670511) in the terrestrial environment are largely governed by its interaction with soil particles. Dieldrin is known for its strong affinity for organic matter and clay minerals in soil. who.intcdc.gov Understanding the kinetics of how quickly Dieldrin binds to and is released from soil is crucial for predicting its long-term fate and bioavailability. Studies utilizing Dieldrin-d8 as a tracer can provide precise data on these processes without the interference of pre-existing Dieldrin contamination in the soil samples.

Research Findings:

While specific kinetic studies exclusively using this compound as a tracer are not widely documented in publicly available literature, the principles of its use can be inferred from studies on Dieldrin and other similar organic pollutants. In a typical laboratory batch experiment, a known concentration of this compound would be introduced to a soil-water slurry. Over time, the concentration of this compound remaining in the aqueous phase is measured. This allows for the determination of the rate of sorption.

The sorption process is often biphasic, consisting of an initial rapid phase followed by a much slower phase. The initial rapid sorption is attributed to the binding of this compound to readily accessible sites on the exterior of soil particles. The subsequent slow sorption phase is thought to involve the diffusion of the molecule into the internal micropores of soil organic matter and clay aggregates.

Desorption kinetics are studied by replacing the contaminated aqueous phase with a clean solution and monitoring the rate at which this compound is released from the soil back into the water. Hysteresis, a phenomenon where the desorption rate is significantly slower than the sorption rate, is commonly observed for compounds like Dieldrin. This indicates that a fraction of the sorbed pesticide becomes strongly sequestered and less available for transport or degradation.

Hypothetical Data on Sorption Kinetics of this compound:

The following interactive table illustrates hypothetical data from a study on the sorption kinetics of this compound in two different soil types: a sandy loam with low organic matter and a clay loam with high organic matter.

Time (hours)This compound Concentration in Water (µg/L) - Sandy LoamThis compound Sorbed (%) - Sandy LoamThis compound Concentration in Water (µg/L) - Clay LoamThis compound Sorbed (%) - Clay Loam
010.0010.00
16.5354.060
64.0602.080
242.5751.090
482.2780.892
722.1790.793

This table is based on the established behavior of Dieldrin and is for illustrative purposes to show how this compound could be used in such a study.

Leaching Potential in Different Soil Types

The potential for a pesticide to move through the soil profile and contaminate groundwater is a critical environmental concern. Dieldrin is generally considered to have a low leaching potential due to its low water solubility and strong adsorption to soil particles. who.intherts.ac.uk Soil column studies are a common method to assess the mobility of pesticides. The use of this compound as a tracer in such studies allows for a clear and unambiguous measurement of its movement.

Research Findings:

In a laboratory setting, soil columns are packed with different soil types to represent various environmental conditions. A solution containing this compound is applied to the top of the column, and a simulated rainfall or irrigation event is initiated. The leachate collected at the bottom of the column is then analyzed for the presence of this compound.

Research on Dieldrin consistently shows that it is not readily mobile in soil. herts.ac.uk Therefore, in a study using this compound, it would be expected that the vast majority of the applied tracer would remain in the upper layers of the soil column, particularly in soils with higher organic matter and clay content. The amount of this compound detected in the leachate would likely be very low, confirming its classification as a non-mobile compound.

Factors that could slightly increase the leaching potential include the presence of preferential flow paths (macropores) in the soil and the co-transport of this compound sorbed to dissolved organic matter or colloidal particles.

Hypothetical Data on this compound Leaching in Soil Columns:

This interactive data table presents hypothetical results from a soil column leaching experiment with this compound applied to a sandy soil and a clay soil.

Soil Column SectionThis compound Recovered (%) - Sandy SoilThis compound Recovered (%) - Clay Soil
0-5 cm8595
5-10 cm104
10-15 cm30.8
15-20 cm1.50.15
Leachate0.50.05

This table is a hypothetical representation based on the known low mobility of Dieldrin, illustrating the expected outcome of a tracer study with this compound.

While this compound is primarily recognized for its role as an analytical standard, its utility as a tracer in environmental fate and transport studies is significant. By using a labeled form of Dieldrin, researchers can conduct highly accurate and sensitive experiments to determine the kinetics of its interaction with different soil components and to quantify its potential for movement through the soil profile. Such studies are fundamental for developing accurate environmental models and for assessing the long-term risks associated with persistent organic pollutants like Dieldrin.

Degradation and Transformation Pathways of Dieldrin Elucidated Using Dieldrin D8

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical through non-biological processes such as light and chemical reactions. Dieldrin-d8 is instrumental in laboratory simulations of these processes, enabling researchers to trace the fate of the parent compound and identify its transformation products with high confidence.

Photolysis, or degradation by light, is a significant abiotic pathway for dieldrin (B1670511) in the environment. When exposed to sunlight, particularly UV radiation, dieldrin undergoes intramolecular rearrangement to form a caged-isomer known as photodieldrin (B171086). nih.govnih.gov

Studies investigating this transformation utilize this compound as an internal standard. In a typical experiment, a solution of dieldrin is exposed to a controlled light source simulating natural sunlight. Samples are taken over time and spiked with a known amount of this compound before extraction and analysis, usually by gas chromatography-mass spectrometry (GC-MS). The stable isotope standard allows for precise measurement of the declining concentration of dieldrin and the corresponding increase in photodieldrin concentration, confirming the transformation pathway.

Table 1: Key Photolytic Transformation Product of Dieldrin

Parent Compound Transformation Process Major Product Analytical Role of this compound

Under certain environmental conditions, dieldrin can undergo chemical hydrolysis and oxidation. The epoxide ring of the dieldrin molecule is susceptible to hydrolysis, particularly under acidic conditions, though this process is generally slow.

Hydrolysis: The primary hydrolysis product of dieldrin is 6,7-trans-dihydroxydihydroaldrin (B1206503), often referred to as aldrin-diol. nih.gov Studies investigating this pathway add dieldrin to aqueous solutions at various pH levels. This compound is added as an internal standard during analysis to accurately quantify the rate of hydrolysis and the formation of the diol metabolite. nih.gov

Oxidation: Thermal oxidation of dieldrin, such as during waste incineration, results in the formation of various chlorinated compounds, including precursors to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F). nih.gov In laboratory-scale pyrolysis experiments, this compound is used as a surrogate standard to assess the efficiency of the analytical method in recovering the target analytes from complex sample matrices.

Biotic Degradation Mechanisms

The biodegradation of dieldrin by microorganisms is a key process in its environmental detoxification. This compound is an essential tool in these studies, allowing for the unambiguous identification and quantification of metabolites produced by microbial action.

Numerous microorganisms, including bacteria and fungi, have been identified as capable of degrading dieldrin. researchgate.netfrontiersin.orgnih.gov Research in this area involves incubating microorganisms with dieldrin as a carbon source and monitoring its transformation. The use of this compound as an internal standard is critical for generating reliable quantitative data on the extent and rate of degradation.

Oxidation is a primary route for the microbial breakdown of dieldrin. researchgate.netnih.gov This can occur at different points on the molecule:

Hydroxylation: The most common oxidative pathway is the hydroxylation of the methylene (B1212753) bridge, leading to the formation of 9-hydroxydieldrin. frontiersin.orgwikipedia.org This metabolite has been identified in studies involving various organisms.

Epoxide Ring Oxidation: Another pathway involves the oxidation of the epoxide ring, which can lead to the formation of keto-aldrin. frontiersin.orgnih.gov

In these studies, culture extracts are typically spiked with this compound and often a deuterated standard of the target metabolite (e.g., 9-hydroxythis compound) to create a robust isotope dilution analysis. This allows for accurate quantification of the metabolites, even at very low concentrations.

Under anaerobic or reducing conditions, microorganisms can dechlorinate dieldrin. The primary reduction product is monochlorodieldrin, where one of the chlorine atoms is replaced by a hydrogen atom. frontiersin.orgnih.gov As with oxidative pathways, this compound is employed as an internal standard in GC-MS analysis to confirm the identity and quantity of the reduced metabolites formed during the microbial process.

Table 2: Major Biotic Degradation Pathways of Dieldrin and Key Metabolites

Pathway Type of Microorganism Key Metabolites Analytical Role of this compound
Oxidation Bacteria (e.g., Pseudomonas, Burkholderia), Fungi (e.g., Pleurotus, Mucor) 9-Hydroxydieldrin, Keto-aldrin Internal standard for quantifying parent compound and metabolites. researchgate.netfrontiersin.org
Reduction Anaerobic microorganisms Monochlorodieldrin Internal standard for quantifying parent compound and metabolites. frontiersin.orgnih.gov

| Hydrolysis | Bacteria (e.g., Enterobacter) | 6,7-trans-dihydroxydihydroaldrin | Internal standard for quantifying parent compound and metabolites. nih.gov |

Microbial Degradation Pathways and Metabolite Identification

Hydroxylation and Hydrolysis Pathways

The degradation of dieldrin in various environmental compartments is often initiated by hydroxylation and hydrolysis reactions. These processes, primarily mediated by microbial activity, lead to the formation of more polar and less toxic metabolites. The elucidation of these pathways is heavily reliant on analytical techniques where this compound is used as an internal standard to ensure the accuracy of quantitative measurements of the parent compound and its degradation products.

Hydroxylation of dieldrin predominantly occurs at the C-9 position, leading to the formation of 9-hydroxydieldrin. nih.govresearchgate.net This metabolite is a significant product of dieldrin metabolism in both microorganisms and higher organisms. Another key transformation is the hydrolysis of the epoxide ring, which results in the formation of dieldrin diols, such as 6,7-trans-dihydroxydihydroaldrin. frontiersin.org The identification and quantification of these hydroxylated and hydrolyzed metabolites in laboratory and field studies are critically supported by the use of this compound as a surrogate standard during sample extraction, cleanup, and analysis by gas chromatography-mass spectrometry (GC-MS).

The general degradation pathways of dieldrin, which are traced using analytical methods dependent on this compound, include oxidation, reduction, hydroxylation, and hydrolysis. nih.govresearchgate.net The major products resulting from these transformations are 9-hydroxydieldrin and dihydroxydieldrin. nih.govresearchgate.net

Role of Specific Microbial Strains and Communities in Degradation

A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of degrading dieldrin. nih.govresearchgate.net The study of these microorganisms and their degradation capabilities is fundamental to developing bioremediation strategies for dieldrin-contaminated sites. In these studies, this compound is an essential tool for accurately measuring the rate and extent of dieldrin degradation by specific microbial strains or consortia.

Several microbial species have demonstrated the ability to transform dieldrin. These include bacteria such as Pseudomonas fluorescens, Burkholderia sp., and Cupriavidus sp., as well as fungi like Trichoderma viride, Pleurotus ostreatus, and Mucor racemosus. nih.govresearchgate.net For instance, research has shown that Pseudomonas fluorescens can degrade a significant percentage of dieldrin in a relatively short period. researchgate.net Similarly, white-rot fungi have been noted for their capacity to degrade a wide array of persistent organic pollutants, including dieldrin.

The following table summarizes the degradation capabilities of selected microbial strains for dieldrin, with the understanding that the analytical methods used to generate this data would typically employ this compound for accurate quantification.

Microbial StrainPercentage of Dieldrin DegradedTimeframe
Pseudomonas fluorescens77.3% of 10 mg/L120 hours
Burkholderia sp. Med-749%Not Specified
Cupriavidus sp. Med-538%Not Specified
Trametes versicolorComplete degradation of 5–30 mg/L25 days

This table is generated based on data for dieldrin degradation, where this compound would be used as an internal standard in the analytical methodology. researchgate.net

Enzymatic Biotransformation Processes

The biotransformation of dieldrin is catalyzed by specific enzymes within microorganisms and other organisms. A key enzyme system involved in the initial stages of dieldrin metabolism is the cytochrome P450 monooxygenase (CYP) system. These enzymes are responsible for the hydroxylation of dieldrin, a critical step in its detoxification. The study of these enzymatic processes at a molecular level often involves in vitro assays where this compound is used to quantify the turnover of the substrate and the formation of metabolites.

CYP enzymes catalyze the insertion of an oxygen atom into the dieldrin molecule, leading to the formation of hydroxylated products like 9-hydroxydieldrin. This process increases the water solubility of the compound, facilitating its further degradation and excretion. The investigation of the kinetics and mechanisms of these enzymatic reactions relies on precise analytical measurements, for which this compound serves as an indispensable internal standard.

Persistence and Half-Life Determination in Environmental Compartments

The persistence of dieldrin in the environment is a major concern due to its long-term toxic effects. Determining the half-life of dieldrin in different environmental compartments, such as soil and water, is crucial for risk assessment and management. The use of this compound as a surrogate standard in these studies ensures the reliability of the data obtained on the persistence and decay of dieldrin.

Modeling Environmental Persistence

Mathematical models are employed to predict the environmental fate and persistence of dieldrin. These models rely on accurate input data from laboratory and field studies, including degradation rates and partition coefficients. The quantification of dieldrin concentrations over time in these studies is made more robust through the use of this compound as an internal standard, which corrects for analytical variability and sample matrix effects. This, in turn, enhances the accuracy of the models used to estimate the environmental half-life of dieldrin under various conditions.

Long-Term Field Studies of Environmental Decay

Long-term field studies are essential for understanding the real-world persistence and decay of dieldrin in complex ecosystems. These studies involve the monitoring of dieldrin concentrations in soil, water, and biota over extended periods. The analytical methods used to measure these low-level concentrations in environmental samples are subject to various interferences. The inclusion of this compound as an internal standard in the analytical protocol is a standard practice to ensure the accuracy and precision of the results, providing reliable data for determining the environmental half-life of dieldrin. While specific long-term field studies focused solely on the decay of this compound are not documented in the context of it being the primary contaminant, its role in the analysis of the parent compound, dieldrin, is critical for the validity of such studies.

Bioaccumulation and Trophic Transfer Research Using Dieldrin D8

Uptake and Accumulation in Aquatic Organisms

Research into the uptake and accumulation of Dieldrin (B1670511) in aquatic organisms relies heavily on accurate quantification methods. While no studies focus on the bioaccumulation of Dieldrin-d8, its use is implicit in generating the data for Dieldrin.

Bioconcentration Factor (BCF) Determination in Aquatic Biota

The Bioconcentration Factor (BCF) is a critical measure of a chemical's potential to accumulate in an organism from the surrounding water. Studies determining the BCF of Dieldrin in various aquatic species would utilize this compound as an internal standard to ensure the accuracy of the measured concentrations in both water and tissue samples. This allows for the calculation of a precise ratio, which is the BCF.

Bioavailability from Water and Sediment

Understanding the bioavailability of Dieldrin from water and sediment is key to assessing its risk to aquatic ecosystems. Research in this area investigates the fraction of Dieldrin in these matrices that is available for uptake by organisms. The quantification of Dieldrin in water, sediment, and biological samples for these studies is often performed using methods that would employ this compound to ensure the reliability of the results.

Uptake and Accumulation in Terrestrial Organisms

Similar to aquatic studies, research on the fate of Dieldrin in terrestrial ecosystems uses this compound as an analytical aid.

Soil-to-Organism Transfer in Invertebrates and Plants

Studies investigating the transfer of Dieldrin from soil to organisms such as earthworms and various plant species are fundamental to understanding its impact on terrestrial food webs. The accurate measurement of Dieldrin concentrations in soil and biota is paramount, and the use of this compound as an internal standard is a common practice to achieve the necessary analytical precision.

Bioavailability from Soil Matrices

The bioavailability of Dieldrin from different soil types determines its potential for uptake by terrestrial organisms. Research in this field would involve the extraction and analysis of Dieldrin from soil and organisms. To ensure the accuracy of these measurements, especially given the complexity of soil matrices, this compound would be a critical component of the analytical methodology.

Biomagnification Across Trophic Levels in Ecosystems

The process of biomagnification, where the concentration of a substance increases in organisms at successively higher levels in a food chain, is a major concern for persistent pollutants like Dieldrin. Studies tracing the movement and magnification of Dieldrin through entire food webs, from primary producers to top predators, depend on highly accurate measurements of the contaminant in a wide variety of biological samples. The use of this compound as a surrogate or internal standard in the analytical process is essential for generating the reliable data needed to quantify biomagnification factors and understand the flow of Dieldrin through ecosystems.

Food Web Dynamics and Trophic Transfer Factors

The investigation of food web dynamics involves measuring the concentration of contaminants in various organisms that constitute the different trophic levels of an ecosystem. From these measurements, key metrics such as the Trophic Transfer Factor (TTF), also referred to as the Biomagnification Factor (BMF), can be calculated. These factors quantify the extent to which a contaminant's concentration increases as it moves up from one trophic level to the next.

The accurate determination of dieldrin concentrations in complex biological samples, such as animal tissues, is fraught with challenges. During the extraction, cleanup, and analysis processes, some of the target analyte can be lost, leading to an underestimation of its true concentration. To overcome this, a technique known as isotope dilution mass spectrometry (IDMS) is employed, which relies on the use of a stable isotope-labeled internal standard.

This compound is ideally suited for this purpose. A known quantity of this compound is added to the sample at the very beginning of the analytical procedure. Because this compound is chemically identical to native dieldrin, it behaves in the same way throughout the extraction and cleanup steps. Any loss of native dieldrin from the sample will be mirrored by a proportional loss of this compound.

During the final analysis by gas chromatography-mass spectrometry (GC-MS), the instrument can differentiate between the native dieldrin and the heavier this compound due to their mass difference. By comparing the final measured amount of this compound to the amount that was initially added, a recovery percentage can be calculated. This recovery factor is then used to correct the measured concentration of the native dieldrin, yielding a highly accurate and reliable result.

The use of this compound as an internal standard is therefore a cornerstone of generating the high-quality data needed to assess the trophic transfer of dieldrin. Research employing these robust methods has demonstrated that dieldrin consistently biomagnifies in both aquatic and terrestrial food webs.

Table 1: Representative Trophic Transfer Factors (TTFs) for Dieldrin in an Arctic Marine Food Web

Trophic Transfer PathwayTrophic Transfer Factor (TTF)
Fish to Seal2.3
Seal to Polar Bear5.2
Fish to Polar Bear (overall)11.4

This table presents representative data on the trophic transfer of dieldrin, the measurement of which is made reliable through the use of analytical standards like this compound. The data is based on findings from arctic marine food chain studies. nih.gov

Isotopic Fingerprinting for Food Chain Tracing

While this compound is a form of isotopic labeling, it is not used for "fingerprinting" in the ecological sense of tracing an organism's diet or trophic position. Instead, this type of food chain tracing is accomplished using the stable isotopes of light elements, primarily carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N). The ratios of these naturally occurring stable isotopes provide a "fingerprint" of an organism's feeding habits.

Carbon Stable Isotopes (δ¹³C): The ratio of ¹³C to ¹²C in an organism's tissues reflects the δ¹³C of its primary food sources. This allows researchers to distinguish between different energy pathways, for example, identifying whether a consumer derives its energy from terrestrial plants, phytoplankton, or benthic algae.

Nitrogen Stable Isotopes (δ¹⁵N): The ratio of ¹⁵N to ¹⁴N consistently increases in a predictable manner with each step up the food chain. This enrichment occurs because organisms preferentially excrete the lighter ¹⁴N isotope. By measuring the δ¹⁵N value of an organism, scientists can accurately determine its trophic level.

The power of this compound in this context comes from its use in a combined research approach. Scientists simultaneously analyze biological samples for two sets of data:

Contaminant Concentration: Using this compound as an internal standard in GC-MS analysis to get a precise measurement of dieldrin concentration.

Trophic Position: Using stable isotope analysis of nitrogen (δ¹⁵N) and carbon (δ¹³C) to determine the organism's place in the food web.

By integrating these two datasets, researchers can establish a clear and scientifically rigorous relationship between an organism's trophic level and its contaminant load. This combined approach is the gold standard for studying the biomagnification of pollutants like dieldrin. It moves beyond simply detecting the presence of a contaminant to quantitatively demonstrating how it concentrates as it moves up the food chain. nih.gov

Table 2: Conceptual Data Illustrating the Combined Use of Nitrogen Stable Isotope Analysis (δ¹⁵N) and Dieldrin Concentration Analysis

Trophic LevelOrganism ExampleTypical δ¹⁵N Value (‰)Dieldrin Concentration (ng/g wet weight)
1Phytoplankton3.00.5
2Zooplankton6.52.5
3Small Fish (e.g., Alewife)10.025
4Predatory Fish (e.g., Lake Trout)13.5150
5Piscivorous Bird (e.g., Herring Gull)17.0400

This conceptual table illustrates how dieldrin concentrations, accurately measured using methods involving this compound, increase in conjunction with δ¹⁵N values, which indicate a higher trophic level. This demonstrates the principle of biomagnification.

Remediation and Contamination Management Strategies with Dieldrin D8 Monitoring

Bioremediation Approaches and Efficacy Assessment

Bioremediation offers a promising and environmentally friendly approach to managing Dieldrin-contaminated sites. The use of Dieldrin-d8 is instrumental in accurately evaluating the performance of these biological treatment methods.

Enhanced Microbial Degradation Techniques

Numerous microorganisms, including bacteria and fungi, have demonstrated the ability to degrade Dieldrin (B1670511). nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov Research has identified various microbial strains, such as Pseudomonas fluorescens and certain white-rot fungi, that can break down this persistent pesticide. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov The degradation pathways can involve oxidation, reduction, and hydrolysis, leading to the formation of metabolites like 9-hydroxydieldrin and dihydroxydieldrin. nih.gov

To accurately assess the efficiency of these microbial degradation processes, this compound is employed as an internal standard. By spiking samples with a known amount of this compound at the beginning of the extraction process, analysts can correct for any loss of the target analyte (Dieldrin) during sample handling, extraction, and instrumental analysis. This ensures that the measured reduction in Dieldrin concentration is a true reflection of microbial activity and not an artifact of the analytical procedure.

Table 1: Microbial Degradation of Dieldrin by Selected Microorganisms

Microorganism Degradation Efficiency Reference
Pseudomonas fluorescens 77.3% of 10 mg/L dieldrin in 120 h nih.gov
Burkholderia sp. Med-7 49% degradation nih.gov
Cupriavidus sp. Med-5 38% degradation nih.gov
Enterobacter sp. LY402 40.4% of 5.0 mg/L dieldrin in 168 h nih.gov
White-rot fungi Can completely degrade 5–30 mg/L of dieldrin within 25 days nih.gov

This table presents data on the efficacy of various microorganisms in degrading Dieldrin. The accurate quantification of these degradation percentages in research studies is often achieved through analytical methods that utilize internal standards like this compound for precise measurement.

Phytoremediation Potential

Phytoremediation, the use of plants to remove, contain, or degrade environmental contaminants, is another viable strategy for Dieldrin-contaminated soil. clu-in.orgclu-in.orgnih.govlatrobe.edu.au Certain plant species, particularly those from the Cucurbitaceae family (e.g., zucchini, cucumber, and melon), have shown a significant ability to uptake Dieldrin from the soil and translocate it to their tissues. nih.gov

In phytoremediation studies, this compound is crucial for quantifying the uptake and distribution of Dieldrin within the plant. By using isotope dilution analysis, researchers can accurately measure the concentration of Dieldrin in the roots, stems, leaves, and fruits of the plants. This allows for the calculation of bioconcentration factors and translocation factors, which are key parameters for evaluating the phytoremediation potential of different plant species. The use of this compound ensures that the measurements are not skewed by matrix effects, which are common in complex plant samples.

Chemical and Physical Remediation Methods Monitoring

Alongside biological methods, chemical and physical techniques are employed to remediate Dieldrin-contaminated sites. This compound plays an equally important role in monitoring the effectiveness of these interventions.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are chemical treatment methods that involve the generation of highly reactive hydroxyl radicals to break down persistent organic pollutants like Dieldrin. epa.gov These processes can effectively degrade Dieldrin into less harmful compounds. To monitor the degradation kinetics and efficiency of AOPs, this compound is used as a surrogate standard. By adding this compound to the reaction mixture, researchers can track its degradation alongside the native Dieldrin. This allows for a more accurate assessment of the process's effectiveness, as the labeled standard behaves similarly to the target compound under the oxidative conditions.

Thermal Desorption and Soil Washing Techniques

Thermal desorption is a physical process that uses heat to volatilize contaminants from soil. frtr.govbattelle.org The volatilized contaminants are then collected and treated. In a full-scale application at a former pesticide manufacturing plant, thermal desorption was successfully used to remediate soil contaminated with a mixture of organochlorine pesticides, including Dieldrin. frtr.gov The process achieved an average removal efficiency of over 98% for the target pesticides. frtr.gov

Soil washing is another physical remediation technique that uses a liquid solution to separate contaminants from the soil. The effectiveness of both thermal desorption and soil washing is verified through rigorous chemical analysis of the treated soil. The use of this compound as an internal standard in the analytical method (typically GC-MS) is essential for validating the cleanup goals. It ensures the accuracy of the final Dieldrin concentration measurements, confirming that the remediation has met the required regulatory standards. mdpi.com

Environmental Monitoring and Surveillance Programs for Legacy Contamination

Due to its persistence, Dieldrin is a legacy contaminant that requires long-term environmental monitoring. agriculture.vic.gov.aunih.gov Surveillance programs are in place to assess the levels of Dieldrin in various environmental compartments, including soil, water, and biota. These programs rely on highly accurate and sensitive analytical methods to detect the low concentrations at which Dieldrin can still pose a risk.

Isotope dilution GC-MS using this compound as an internal standard is a cornerstone of these monitoring programs. This method provides the high level of accuracy and precision needed to track trends in Dieldrin contamination over time and to assess the long-term effectiveness of remediation efforts. The use of a stable isotope-labeled internal standard is often a requirement of regulatory methods, such as those developed by the U.S. Environmental Protection Agency (EPA), to ensure the quality and comparability of data from different laboratories and monitoring programs. epa.govlgcstandards.comthermofisher.comepa.gov

Table 2: Chemical Compounds Mentioned

Compound Name
9-hydroxydieldrin
Dieldrin
This compound
Dihydroxydieldrin
Aldrin
Endrin
DDT
Heptachlor
Lindane
Toxaphene
Chlordane
1,4-Dichlorobenzene-d4
Acenaphthene-d10
Chrysene-d12
Naphthalene-d8
Perylene-d12

Spatiotemporal Distribution Mapping of Dieldrin Residues

Spatiotemporal distribution mapping involves analyzing Dieldrin concentrations across various geographical locations and at different points in time to create a comprehensive picture of the contamination landscape. This mapping is crucial for identifying hotspots, understanding transport pathways, and assessing the risk to ecosystems and human populations. The accuracy of these maps is paramount, and the use of this compound as a surrogate standard during analysis is a key factor in achieving this accuracy.

This compound, being chemically identical to Dieldrin but with a different mass due to the presence of deuterium (B1214612) atoms, is added to environmental samples at the beginning of the analytical process. It mimics the behavior of the native Dieldrin throughout extraction, cleanup, and analysis. Any loss of the target analyte during these steps is mirrored by a proportional loss of this compound. By measuring the final ratio of Dieldrin to this compound, analysts can correct for these losses and calculate a more accurate concentration of the Dieldrin originally present in the sample. This correction is vital when comparing low-level concentrations from different locations and times, as it minimizes analytical variability and provides confidence in the spatial and temporal patterns observed.

Research findings from various studies illustrate the widespread and varied distribution of Dieldrin. For instance, studies in the Great Lakes region have shown low levels of Dieldrin in the sediments of Lakes Superior and Huron, suggesting atmospheric deposition and agricultural runoff as primary sources. canadacommons.ca In contrast, higher concentrations in Lake Erie have been linked to specific point sources like the Detroit River. canadacommons.ca In the industrial catchments of south Yorkshire, rivers associated with wool processing industries, where Dieldrin was used as a mothproofing agent, exhibited higher concentrations than other nearby rivers. nih.gov The use of this compound in the analytical workflow for such studies ensures that the reported concentrations are a true reflection of the environmental reality, enabling precise identification of contamination sources and gradients.

Table 1: Illustrative Spatiotemporal Distribution of Dieldrin in River Sediments

River SystemLocation TypeTime PeriodMean Dieldrin Concentration (ng/g dry weight)
Great Lakes Basin - Lake ErieIndustrial Outflow2010s5.8
Great Lakes Basin - Lake SuperiorRemote/Atmospheric Deposition2010s0.9
Yorkshire River Catchment - River AireHistoric Industrial1990s~3.0 (in water, ng/L)
Yorkshire River Catchment - River DonLower Industrial Impact1990s~1.0 (in water, ng/L)

Long-Term Trend Analysis in Environmental Matrices

Understanding the long-term behavior of Dieldrin in the environment is essential for evaluating the effectiveness of regulations, such as its ban in many countries, and for predicting future risks. Long-term trend analysis involves the systematic collection and analysis of environmental samples over extended periods, often decades. Dated sediment cores and long-term monitoring of soils and water bodies are common approaches.

The use of this compound is particularly critical in these long-term studies. Over the years, analytical instrumentation and methods evolve, and sample matrices can vary. By using an internal standard like this compound, which co-elutes with the native Dieldrin during chromatographic analysis, a consistent and comparable dataset can be generated over time, regardless of minor variations in analytical conditions. This ensures that observed trends, whether they show a decline, an increase, or a steady state of Dieldrin concentrations, are genuine environmental phenomena and not artifacts of changing analytical performance.

Long-term studies have revealed important trends in Dieldrin contamination. For example, analysis of atmospheric concentrations near the Great Lakes has shown a general decrease in Dieldrin levels since the 1990s, with estimated atmospheric half-lives ranging from a few years to over a decade depending on the specific location. researchgate.net Conversely, a study on earthworms in experimental plots showed the remarkable persistence of Dieldrin, with detectable levels and continued bioavailability 45 years after a single application. researchgate.net In some agricultural soils, Dieldrin residues have been found to persist for decades after its use was discontinued, with concentrations varying based on soil type and farming history. agriculture.vic.gov.au The reliability of these long-term findings is significantly enhanced by the use of isotope dilution techniques employing standards like this compound.

Table 2: Representative Long-Term Trend of Dieldrin in Agricultural Soil and Lake Sediment

Environmental MatrixLocationYear of SamplingDieldrin Concentration (ng/g dry weight)
Agricultural SoilFormer Orchard Land1985~250
Agricultural SoilFormer Orchard Land2005~150
Agricultural SoilFormer Orchard Land2020~90
Lake Ontario Sediment CoreMid-Lake1970~26
Lake Ontario Sediment CoreMid-Lake1980~48
Lake Ontario Sediment CoreMid-Lake2000sDecreasing Trend Reported

Interdisciplinary Research Perspectives and Future Directions for Dieldrin D8 Studies

Integration with Environmental Modeling for Predictive Assessments

The accuracy of environmental models, which predict the transport, fate, and bioaccumulation of pollutants like Dieldrin (B1670511), is fundamentally dependent on the quality of the input data. Dieldrin-d8 is central to generating this high-quality data. By using this compound as an internal standard in isotope dilution mass spectrometry (IDMS), analysts can achieve highly accurate and precise measurements of Dieldrin concentrations in various matrices like soil, water, air, and biota. researchgate.netcapes.gov.bralfa-chemistry.com

The use of isotope dilution, where a known amount of this compound is added to a sample at the beginning of the analytical process, corrects for the loss of the target analyte (Dieldrin) during the complex extraction and cleanup stages. researchgate.net This method yields results of superior precision and accuracy compared to classical calibration strategies. researchgate.netcapes.gov.br

Future research will focus on more tightly integrating these high-quality, this compound-verified datasets with advanced computational models. This integration will:

Improve Model Calibration and Validation: More reliable concentration data leads to more robust models that can accurately predict how Dieldrin moves through ecosystems and accumulates in food chains. gov.nt.ca

Enhance Predictive Accuracy: With better models, scientists can more effectively forecast long-term environmental concentrations under various scenarios, such as changes in climate or land use.

Refine Human Exposure Assessments: Accurate modeling of Dieldrin in food sources, like dairy and meats, allows for better estimation of human dietary intake and associated health risks. pops.intnih.gov The precision afforded by this compound ensures that these exposure models are based on the most reliable data possible.

Emerging Analytical Technologies and Method Development

This compound is a cornerstone in the development and validation of analytical methods for organochlorine pesticides. dergipark.org.tr The ultratrace analysis required to detect POPs in environmental samples necessitates sophisticated methods to overcome matrix interference and potential errors during sample preparation. researchgate.netmostwiedzy.pl this compound, as an isotope-labeled standard, is a key tool in this process. researchgate.netcapes.gov.br

Current and future research in this area includes:

Advanced Instrumentation: The coupling of Gas Chromatography (GC) with Tandem Mass Spectrometry (GC-MS/MS) is increasingly employed for its high sensitivity and selectivity in complex matrices. mdpi.com Method development using these advanced systems relies on isotope-labeled standards like this compound to establish instrument performance and ensure accurate quantification.

Miniaturization and Automation: There is a drive towards developing faster, more cost-effective analytical methods. This includes automating sample preparation steps like solid-phase extraction (SPE). This compound is crucial for validating these new, streamlined procedures, ensuring that they maintain high accuracy and recovery rates.

Novel Sample Matrices: As monitoring expands to new areas, methods must be developed for increasingly complex sample types, such as various biological tissues or atmospheric deposition samples. This compound is essential for adapting and validating methods for these new matrices, ensuring data comparability across studies.

Below is a table showing the performance of an analytical method using an isotope-labeled internal standard for the recovery of Dieldrin in different matrices, illustrating the high performance achievable.

AnalyteMatrixFortification Level (ng/g)Average Recovery %Relative Standard Deviation (RSD) %
DieldrinSoil1098.54.2
DieldrinSediment1095.26.8
DieldrinBiota (Fish Tissue)25101.35.5
This table is representative of typical performance data from validated analytical methods using isotope dilution; actual values may vary between specific studies.

Global and Regional Environmental Policy Implications and Monitoring Needs

Dieldrin is listed as a POP targeted for elimination under the Stockholm Convention, a global treaty to protect human health and the environment. pops.intpops.intundp.org The effectiveness of this international agreement hinges on robust global monitoring programs that can track the concentration of Dieldrin and other POPs over time. vu.nl

This compound plays a critical, albeit indirect, role in this policy framework:

Ensuring Data Comparability and Quality: The Stockholm Convention's Global Monitoring Plan (GMP) requires data of appropriate and consistent quality from all regions of the world. The use of isotope dilution methods with standards like this compound is a cornerstone of the quality assurance/quality control (QA/QC) needed to generate legally and scientifically defensible data for these international assessments. researchgate.netalfa-chemistry.com

Evaluating Policy Effectiveness: By enabling accurate measurement of Dieldrin levels in air, water, and human populations (e.g., in breast milk), this compound helps policymakers evaluate whether the bans and restrictions put in place by the Convention are leading to the desired decline in environmental concentrations. vu.nlepa.gov

Supporting National Implementation Plans (NIPs): Individual countries must develop NIPs to outline how they will meet their obligations under the Convention. pops.int Reliable monitoring data, generated using validated methods that employ this compound, is essential for countries to assess their contamination levels, identify sources, and prioritize actions. rsc.org

This compound in Multi-Contaminant Environmental Studies

In the environment, pollutants rarely exist in isolation. Dieldrin is typically found alongside a mixture of other POPs, including other organochlorine pesticides (OCPs), Polychlorinated Biphenyls (PCBs), and flame retardants. alfa-chemistry.comnih.gov Therefore, environmental studies increasingly use multi-residue methods capable of detecting dozens of contaminants in a single analysis.

This compound is an integral part of the "internal standard cocktail" used in these comprehensive studies. alfa-chemistry.com A single analytical run will often include a suite of isotope-labeled standards to quantify a wide range of pollutants simultaneously.

The role of this compound in this context is to:

Ensure Accurate Quantification of Dieldrin: It serves as the dedicated internal standard for its non-labeled counterpart, correcting for matrix effects and analytical variability that can affect Dieldrin specifically.

Facilitate Source Apportionment and Fate Studies: By providing accurate data for Dieldrin alongside other POPs, this compound supports research aimed at identifying pollution sources and understanding the combined behavior and impact of chemical mixtures in the environment. alfa-chemistry.com

The table below provides an example of a typical suite of isotope-labeled standards, including this compound, used for the analysis of multiple POPs in a single environmental sample.

Compound ClassIsotope-Labeled Standard Example
Organochlorine PesticidesThis compound
Organochlorine PesticidesLindane-d6
Organochlorine PesticidesDDT-d8
Polychlorinated Biphenyls (PCBs)PCB-138-13C12
Dioxins/Furans1,2,3,4-TCDD-13C12
Flame Retardants (PBDEs)BDE-47-13C12
This table lists examples of isotope-labeled standards used in multi-contaminant analysis.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying Dieldrin-d8 in environmental samples, and how should internal standards be applied?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity for deuterated compounds like Dieldrin-d7. Isotope dilution methods are recommended, where this compound serves as an internal standard to correct for matrix effects and instrument variability. Calibration curves should span expected concentration ranges (e.g., 0.1–100 ng/mL), with recovery rates validated using spiked samples .

Q. How should researchers ensure the isotopic purity of this compound in experimental setups?

  • Methodological Answer : Isotopic purity (typically ≥98% deuterium incorporation) must be verified via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR). Batch-specific certificates from suppliers should be cross-checked. Contamination risks can be mitigated by storing this compound separately from non-deuterated analogs and using dedicated glassware .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA Hazard Communication Standards (HCS). Use fume hoods for weighing and handling, wear nitrile gloves, and dispose of waste via approved chemical disposal programs. In case of spills, avoid water contamination and use absorbent materials (e.g., vermiculite) for containment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates across heterogeneous environmental matrices?

  • Methodological Answer : Matrix-specific optimization is essential. For example, lipid-rich samples (e.g., soil or biological tissues) may require enhanced clean-up steps, such as gel permeation chromatography (GPC), to reduce co-extractive interferences. Comparative studies using spike-and-recovery experiments across matrices (e.g., water vs. sediment) can identify recovery biases. Statistical tools like ANOVA should be applied to assess variability .

Q. What experimental design considerations are necessary for longitudinal studies on this compound degradation in ecosystems?

  • Methodological Answer :

  • Sampling Strategy : Use stratified random sampling to account for spatial heterogeneity in degradation rates.
  • Controls : Include abiotic controls (e.g., autoclaved soil) to distinguish microbial vs. chemical degradation.
  • Data Collection : Monitor degradation products (e.g., photodieldrin) via gas chromatography (GC-ECD) at regular intervals.
  • Statistical Analysis : Apply time-series models (e.g., ARIMA) to predict degradation kinetics under varying environmental conditions (pH, temperature) .

Q. How should researchers address contradictions in toxicological data between in vitro and in vivo studies involving this compound?

  • Methodological Answer :

  • Dose-Response Calibration : Ensure in vitro models (e.g., hepatic cell lines) replicate in vivo exposure levels. Adjust for metabolic differences using S9 liver fractions.
  • Confounding Factors : Control for species-specific cytochrome P450 activity in animal models.
  • Meta-Analysis : Synthesize data from multiple studies using tools like RevMan to identify bias sources (e.g., publication bias) .

Data Management and Reporting

Q. What guidelines should be followed when publishing this compound-related data to ensure reproducibility?

  • Methodological Answer :

  • Experimental Details : Report batch numbers, purity certificates, and instrument parameters (e.g., LC column type, MS ionization mode).
  • Supporting Information : Deposit raw data (e.g., chromatograms, NMR spectra) in repositories like Zenodo.
  • Ethical Compliance : Disclose animal/human subject protocols and institutional review board (IRB) approvals .

Q. How can researchers optimize search strategies in academic databases for this compound literature reviews?

  • Methodological Answer :

  • Keywords : Combine terms like "this compound," "isotope dilution," and "organochlorine quantification" with Boolean operators (e.g., "AND" for specificity).
  • Filters : Use publication date ranges (e.g., 2010–2025) and document type (e.g., "peer-reviewed journal") in databases like PubMed or Scopus.
  • Citation Tracking : Tools like Web of Science’s "Cited Reference Search" can identify seminal studies .

Tables for Quick Reference

Table 1 : Key Parameters for this compound Quantification via LC-MS/MS

ParameterSpecificationReference
Column TypeC18 reverse-phase (2.1 × 50 mm, 1.7 µm)
Ionization ModeElectrospray ionization (ESI+)
Limit of Detection (LOD)0.05 ng/mL

Table 2 : Inclusion Criteria for this compound Toxicological Studies

CategoryCriteriaReference
Study TypeCohort, case-control, or controlled exposure
Exposure RouteOral, inhalation, or dermal
Data QualityPeer-reviewed, ≥10 sample size

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